molecular formula C17H28O2 B12710868 Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate CAS No. 678981-31-2

Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate

Katalognummer: B12710868
CAS-Nummer: 678981-31-2
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: OOEDQCLPDCXMMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate is a complex organic compound with the molecular formula C₁₇H₂₈O₂ . This compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate involves several steps. One common method includes the reaction of a suitable precursor with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances and flavors due to its unique odor profile.

Wirkmechanismus

The mechanism of action of Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate is unique due to its spiro structure and specific functional groups. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

678981-31-2

Molekularformel

C17H28O2

Molekulargewicht

264.4 g/mol

IUPAC-Name

(3,5,10,10-tetramethylspiro[5.5]undec-2-en-11-yl) acetate

InChI

InChI=1S/C17H28O2/c1-12-7-10-17(13(2)11-12)9-6-8-16(4,5)15(17)19-14(3)18/h7,13,15H,6,8-11H2,1-5H3

InChI-Schlüssel

OOEDQCLPDCXMMC-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=CCC12CCCC(C2OC(=O)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.